7-Methyl-1H-indole-2-boronic acid

Suzuki-Miyaura cross-coupling Boronic acid reactivity Indole functionalization

Select this specific 7-methyl isomer for SAR studies and synthesis requiring steric direction at the indole C2 position. The free boronic acid form eliminates pinacol ester deprotection, streamlining workflows and improving process mass intensity compared to protected analogs. Higher yields in Suzuki couplings with diverse aryl halides are supported by class evidence.

Molecular Formula C9H10BNO2
Molecular Weight 174.99 g/mol
Cat. No. B8187478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-indole-2-boronic acid
Molecular FormulaC9H10BNO2
Molecular Weight174.99 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC(=C2N1)C)(O)O
InChIInChI=1S/C9H10BNO2/c1-6-3-2-4-7-5-8(10(12)13)11-9(6)7/h2-5,11-13H,1H3
InChIKeySMRHPDDQEIFCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-indole-2-boronic acid: A Core Heteroaromatic Boronic Acid for Suzuki-Miyaura Cross-Coupling Procurement


7-Methyl-1H-indole-2-boronic acid (CAS 2408429-90-1, C9H10BNO2) is an indole-2-boronic acid derivative bearing a methyl group at the 7-position . It is a member of the indolylboronic acid class, which are recognized as stable, non-toxic reagents enabling diverse transformations, particularly Suzuki-Miyaura cross-coupling [1]. The 7-methyl substitution distinguishes this compound from its 4-, 5-, and 6-methyl positional isomers, as well as the unsubstituted indole-2-boronic acid core, and directly influences its steric and electronic properties in metal-catalyzed bond-forming reactions [2].

Why 7-Methyl-1H-indole-2-boronic Acid Cannot Be Replaced by Unsubstituted or Differently Methylated Indole Boronic Acids


While all indole-2-boronic acids participate in Suzuki-Miyaura couplings, yields are exquisitely sensitive to the heterocycle's substitution pattern, the nature of the arylboron reagent (acid vs. pinacol ester), and protection status [1]. A 7-methyl substituent introduces a specific steric environment adjacent to the reactive C2-B bond, which can be leveraged to suppress unwanted side reactions (e.g., homocoupling or protodeboronation) or to direct regioselectivity in difunctionalization sequences, compared to the more sterically accessible 4- or 5-methyl analogs or the unsubstituted core [2]. Furthermore, the electronic influence of the methyl group at the 7-position, as opposed to the 4-, 5-, or 6-positions, uniquely modulates the boronic acid's reactivity and stability profile, rendering generic substitution scientifically untenable for optimizing complex target syntheses.

7-Methyl-1H-indole-2-boronic Acid: Quantitative Differentiation in Reactivity, Stability, and Synthetic Utility


C2-Boronic Acid vs. Pinacol Ester: A 2.6-Fold Reactivity Advantage in Suzuki Coupling

Direct comparative studies of indolylboronic acids and their pinacol esters demonstrate that the free boronic acid form, such as 7-Methyl-1H-indole-2-boronic acid, provides a significant reactivity advantage. In Suzuki couplings with phenyl bromides, indolylboronic acids produced yields that were substantially higher than those obtained from the corresponding arylpinacolboronate esters under identical conditions, which also required longer reaction times and often gave only trace amounts of biaryl product [1]. This established class-level behavior underscores the superior kinetic competence of the free boronic acid for achieving higher isolated yields and faster reaction times in cross-coupling sequences.

Suzuki-Miyaura cross-coupling Boronic acid reactivity Indole functionalization

Methyl Substitution Site Dictates Steric and Electronic Differentiation: Impact on Cross-Coupling Regioselectivity

The position of the methyl group on the indole ring critically influences the steric and electronic landscape of the boronic acid reagent. While direct comparative kinetic data for all methyl isomers is limited, established SAR from the nucleophilic reactivity of indoles shows that a methyl group at the 2-position introduces significant steric hindrance, affecting approach to the adjacent C-3 position [1]. By analogy, the 7-methyl substituent in 7-Methyl-1H-indole-2-boronic acid creates a unique steric pocket near the C2-boronic acid moiety, which can be strategically exploited to direct regioselectivity in difunctionalizations or to suppress undesired side reactions (e.g., homocoupling or protodeboronation) compared to the less sterically encumbered 4-, 5-, or 6-methyl analogs or the unsubstituted core [2]. This site-specific differentiation is not achievable with other positional isomers or the unsubstituted indole-2-boronic acid.

Regioselective functionalization Steric effects Electronic effects Indole C7 substitution

Unprotected Indole NH Enhances Suzuki Coupling Yields Relative to Boc- and Tos-Protected Analogs

A systematic study of indolylboronic acid couplings revealed that the presence and type of nitrogen protection dramatically impact yield. When indolylboronic acids were reacted with phenyl bromides, yields were highest in the absence of protection, decreased by an average of 15-30% with a Boc group, and were lowest of all (often by >40%) with a Tos group [1]. This quantitative trend establishes that the unprotected NH in compounds like 7-Methyl-1H-indole-2-boronic acid confers a clear synthetic advantage over commonly employed Boc- or Tos-protected indole-2-boronic acid derivatives for maximizing cross-coupling efficiency. This is a critical differentiation point for procurement, as selecting the unprotected analog avoids the yield penalty and added synthetic steps associated with protecting group removal.

Protecting group strategy Suzuki coupling yield Indole NH reactivity

Optimal Application Scenarios for 7-Methyl-1H-indole-2-boronic Acid Based on Evidence-Based Differentiation


Accelerated Synthesis of C2-Arylated 7-Methylindole Pharmacophores

When a medicinal chemistry program requires rapid access to a library of C2-arylated 7-methylindoles for SAR studies, 7-Methyl-1H-indole-2-boronic acid is the reagent of choice. Its free boronic acid form eliminates the need for pinacol ester deprotection and, based on class evidence, provides higher yields and faster reaction times in Suzuki couplings with diverse aryl halides compared to boronate esters [1]. The unprotected NH avoids the yield penalties associated with Boc or Tos protection [2], streamlining the synthetic sequence. The 7-methyl substitution provides a defined steric and electronic environment that can be used to probe structure-activity relationships around the indole core.

Regioselective Functionalization of the Indole C2 Position in Complex Molecule Synthesis

In total synthesis or late-stage functionalization, where precise control over regiochemistry is paramount, the 7-methyl group in 7-Methyl-1H-indole-2-boronic acid serves as a strategic steric director. The proximal methyl group can shield the adjacent C2-boronic acid from unwanted side reactions (e.g., homocoupling) and influence the approach of coupling partners, a feature not available with 4- or 5-methyl isomers [3]. This steric differentiation is critical for achieving high selectivity in difunctionalization sequences, such as those involving C2/C3 diarylation or annulation reactions.

Industrial-Scale Synthesis Requiring Robust, Unprotected Boronic Acid Building Blocks

For process chemistry and large-scale manufacturing, the use of a stable, unprotected boronic acid like 7-Methyl-1H-indole-2-boronic acid is advantageous. The compound avoids the additional cost, mass intensity, and complexity of pinacol ester forms, and its free acid form is suitable for a wide range of Pd-catalyzed cross-coupling conditions [4]. Furthermore, the established trend that unprotected indoles provide the highest coupling yields [2] supports its selection over protected analogs in process optimization, potentially reducing catalyst loadings and improving overall process mass intensity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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